molecular formula C12H12FN3O B11877249 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11877249
M. Wt: 233.24 g/mol
InChI Key: FEFPKSQWWPDMMW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4,7-triazaspiro[44]non-3-en-2-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzoyl chloride with hydrazine derivatives can lead to the formation of the desired spirocyclic structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1,4,7-triazaspiro[44]non-3-en-2-one is unique due to its specific combination of a fluorophenyl group and a triazaspiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C12H12FN3O/c13-9-3-1-8(2-4-9)10-11(17)16-12(15-10)5-6-14-7-12/h1-4,14H,5-7H2,(H,16,17)

InChI Key

FEFPKSQWWPDMMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12NC(=O)C(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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